molecular formula C46H61N6O7PSi B12074835 Nebularine cep

Nebularine cep

Cat. No.: B12074835
M. Wt: 869.1 g/mol
InChI Key: PPQDUERYNRWJQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nebularine can be synthesized through various methods. One efficient synthesis involves the dehydrazination of (hetero)aromatics catalyzed by copper(II) sulfate (CuSO4) in water. This method yields nebularine in good quantities and is considered environmentally friendly . Another method involves the conversion of 6-amino-2-picoline to a suitable 1-deazapurine, followed by a Vorbrüggen type glycosylation and subsequent elaboration of the condensed pyrazole ring .

Industrial Production Methods

Industrial production of nebularine can be achieved through the aforementioned synthetic routes, with optimization for large-scale production. The use of CuSO4 as a catalyst and water as a solvent makes the process more sustainable and suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Nebularine undergoes various chemical reactions, including:

    Oxidation: Nebularine can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the purine ring structure.

    Substitution: Substitution reactions can introduce different functional groups into the nebularine molecule.

Common Reagents and Conditions

Common reagents used in these reactions include CuSO4 for dehydrazination, N,O-bis(trimethylsilyl)acetamide for glycosylation, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions include various nebularine analogues with modified purine rings and different functional groups. These analogues have been studied for their potential biological activities .

Scientific Research Applications

Nebularine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Nebularine is similar to other purine nucleoside analogues, such as vidarabine and 2′-deoxyadenosine. it is unique in its ability to form hydrogen bonds with all four DNA bases, making it a potential universal base . Other similar compounds include:

    Vidarabine: An antiviral drug used to treat herpes simplex virus infections.

    2′-Deoxyadenosine: A nucleoside analogue used in the synthesis of DNA and RNA.

Nebularine’s broad spectrum of biological activities and its unique ability to interact with DNA make it a valuable compound for scientific research and pharmaceutical applications .

Properties

Molecular Formula

C46H61N6O7PSi

Molecular Weight

869.1 g/mol

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C46H61N6O7PSi/c1-32(2)52(33(3)4)60(56-27-15-26-47)58-41-40(57-44(42(41)59-61(10,11)45(5,6)7)51-31-50-39-28-48-30-49-43(39)51)29-55-46(34-16-13-12-14-17-34,35-18-22-37(53-8)23-19-35)36-20-24-38(54-9)25-21-36/h12-14,16-25,28,30-33,40-42,44H,15,27,29H2,1-11H3

InChI Key

PPQDUERYNRWJQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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